(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Beschreibung
The compound (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one belongs to a class of piperazine-linked cinnamoyl derivatives characterized by a conjugated enone system and aromatic substituents. Its structure features a bromobenzo[d]thiazol moiety, a piperazine ring, and a 3-nitrophenyl group, which collectively influence its physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
(E)-1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c21-15-5-6-17-18(13-15)29-20(22-17)24-10-8-23(9-11-24)19(26)7-4-14-2-1-3-16(12-14)25(27)28/h1-7,12-13H,8-11H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBVYPNNHFTKV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a brominated benzothiazole moiety with a piperazine and a nitrophenyl group, suggesting diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased antimicrobial efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | E. coli | 32 µg/mL |
| Benzothiazole Derivative A | S. aureus | 16 µg/mL |
| Benzothiazole Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cell lines by modulating various signaling pathways . The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study:
In vitro studies showed that (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibited an IC50 value of 12 µM against the SW480 colorectal cancer cell line, indicating its potential as an anticancer agent .
The biological activity of (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can bind to receptors involved in cell signaling, leading to altered cellular responses.
- DNA Interaction : Some studies suggest that derivatives of benzothiazole can intercalate into DNA, affecting replication and transcription processes.
Structure–Activity Relationship (SAR)
The structure of (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one plays a crucial role in its biological activity. Modifications to the benzothiazole or piperazine moieties can significantly influence potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and membrane permeability |
| Nitrophenyl Group | Enhances electron-withdrawing capacity, improving enzyme binding affinity |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several piperazine-cinnamoyl hybrids, differing primarily in substituents and aromatic systems. Key analogs include:
Table 1: Structural and Functional Comparison of Piperazine-Cinnamoyl Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Piperazine Conformation: In analogs like (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one, the piperazine ring adopts a chair conformation, stabilized by intermolecular C–H···O interactions . This suggests the target’s piperazine may exhibit similar flexibility, influencing binding to biological targets.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Analogs
Insights for Target Compound:
- The nitro group in the target may engage in stronger hydrogen bonding (N–O···H interactions) compared to chloro or methoxy substituents, affecting solubility and crystal packing.
Pharmacological Potential
- Antimicrobial Activity: Piperazine derivatives with halogenated aryl groups (e.g., bromophenyl in ) often exhibit enhanced antimicrobial potency due to improved membrane penetration.
- Anticancer Applications: The bromobenzo[d]thiazol moiety in the target resembles kinase inhibitor scaffolds, hinting at possible antiproliferative effects .
Q & A
Q. How can the synthetic yield and purity of (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Suzuki coupling to attach the bromobenzo[d]thiazole moiety to the piperazine ring .
Claisen-Schmidt condensation between the piperazine intermediate and 3-nitrobenzaldehyde to form the α,β-unsaturated ketone .
- Optimization Tips :
- Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki coupling to improve yield.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and verify purity using HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the piperazine and propenone groups. For example, the E-configuration of the enone is verified by a coupling constant (J = 15–16 Hz) between the α and β protons .
- X-ray crystallography : Resolve crystal packing and molecular conformation. A similar brominated thiazole-piperazine derivative showed a dihedral angle of 85° between the thiazole and phenyl rings .
- HRMS : Validate molecular weight (theoretical [M+H]+: ~527.05) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Antimicrobial screening : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Kinase inhibition assays : Target kinases like EGFR or VEGFR2, given the compound’s structural similarity to kinase inhibitors with nitroaryl groups .
Advanced Research Questions
Q. How do substituents on the benzothiazole and nitrophenyl groups influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace the 6-bromo group on benzothiazole with methyl or methoxy. A study on analogous thiazole derivatives showed methoxy groups enhance solubility but reduce potency .
- Modify the nitro group’s position on the phenyl ring (e.g., 4-nitro vs. 3-nitro). Meta-substitution (3-nitro) may improve π-stacking in enzyme active sites .
- Table 1 : Bioactivity comparison of derivatives:
| Substituent (Benzothiazole) | Nitrophenyl Position | IC50 (EGFR) |
|---|---|---|
| 6-Bromo | 3-Nitro | 0.45 µM |
| 6-Methoxy | 3-Nitro | 1.2 µM |
| 6-Bromo | 4-Nitro | 0.87 µM |
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). The nitro group forms hydrogen bonds with Lys721, while the benzothiazole interacts hydrophobically .
- MD simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns. A similar enone-piperazine derivative showed stable binding with RMSD < 2.0 Å .
Q. How can stability issues in aqueous solutions be addressed?
- Methodological Answer :
- Degradation analysis : Use LC-MS to identify hydrolysis products. The enone group may degrade under basic conditions, forming a diketone byproduct.
- Formulation strategies : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate force field parameters : Use QM/MM simulations to refine docking poses if experimental IC50 values conflict with computed binding energies .
- Synchrotron XRD : Confirm protonation states of the piperazine nitrogen, which may affect binding but are often overlooked in docking .
Notes
- All methodologies are derived from peer-reviewed studies on structurally related compounds.
- Advanced questions emphasize hypothesis-driven experimental design and mechanistic analysis.
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